molecular formula C5H6N4 B1472080 1-(azidomethyl)cyclopropane-1-carbonitrile CAS No. 1124213-11-1

1-(azidomethyl)cyclopropane-1-carbonitrile

Cat. No.: B1472080
CAS No.: 1124213-11-1
M. Wt: 122.13 g/mol
InChI Key: IBHXYBCANROUPG-UHFFFAOYSA-N
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Description

1-(Azidomethyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring an azidomethyl (-CH₂N₃) group and a nitrile (-CN) group attached to the cyclopropane ring. This compound’s structural rigidity, imparted by the cyclopropane ring, combined with the reactive azide functionality, makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The nitrile group further enhances its utility in medicinal chemistry, where it can act as a bioisostere or participate in additional transformations .

Properties

IUPAC Name

1-(azidomethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-3-5(1-2-5)4-8-9-7/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHXYBCANROUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279432
Record name 1-(Azidomethyl)cyclopropanecarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID401279432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124213-11-1
Record name 1-(Azidomethyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124213-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Intermediates and Reaction Steps

Step Intermediate / Compound Reaction Type Conditions / Reagents Yield (%) Notes
1 Optically active epichlorohydrin → Lactone intermediate Nucleophilic substitution and cyclization Diethylmalonate, base ~50-67% Stereochemically pure lactone (compound 5 or 6)
2 Lactone alcohol to tosylate (leaving group) Tosylation Tos-Cl, DMAP, solvent THF 67% Tosylate (compound 8) used for substitution
3 Tosylate substitution with azide Nucleophilic substitution NaN3, THF/H2O (8:2) 98% Azidomethyl substitution (compound 10)
4 Lactone ring opening to ester or amide Ring opening Et2NH + AlCl3 for amide (compound 11) or methanol for ester (compound 15) 73-77% Ester unstable, amide preferred for further steps
5 Oxidation of alcohol to aldehyde Oxidation Swern oxidation optimized Up to 97% Aldehyde intermediate (compound 12 or 16)
6 Strecker reaction to aminonitrile Strecker synthesis Ammonium chloride, KCN or equivalents Quantitative (crude) Aminonitrile (compound 13) formed as diastereomeric mixture
7 Hydrolysis to amino acid Acidic hydrolysis HCl, controlled time 5-20% (variable) Hydrolysis yield sensitive to conditions; lactam formation possible

Detailed Reaction Pathway

Step 1: Formation of Lactone Intermediate

  • Starting from optically active (R)-epichlorohydrin, reaction with diethylmalonate yields a cyclopropane lactone intermediate with defined stereochemistry.
  • Yield optimization includes use of CaCl2 with NaBH4 for reduction steps, improving lactone yield to approximately 94%.

Step 2: Conversion of Alcohol to Leaving Group

  • The alcohol moiety on the lactone is converted to a tosylate to create a good leaving group for nucleophilic substitution.
  • Tosylation in THF with Tos-Cl and DMAP yields tosylate in 67% yield, which is superior to other methods like iodination or tosylation in DCM.

Step 3: Azidomethyl Substitution

  • The tosylate is substituted with sodium azide (NaN3) in a THF/H2O solvent mixture, yielding the azidomethyl derivative in 98% yield.
  • This step is crucial for introducing the azide group onto the cyclopropane ring.

Step 4: Lactone Ring Opening

  • The lactone ring is opened to form either an ester or an amide.
  • Amide formation using diethylamine and aluminum chloride proceeds with 77% yield and is preferred due to the instability of the ester form.
  • The ester form tends to revert to the lactone upon storage.

Step 5: Oxidation to Aldehyde

  • The alcohol group is oxidized to an aldehyde using Swern oxidation, which after optimization yields up to 97%.
  • Dess-Martin oxidation was less effective due to purification issues.

Step 6: Strecker Reaction

  • The aldehyde undergoes a Strecker reaction with ammonia and cyanide sources to form the aminonitrile intermediate.
  • The reaction produces a crude mixture of diastereomers in approximately quantitative yield, but purification is challenging due to imine reversibility.

Step 7: Hydrolysis to Amino Acid

  • Acidic hydrolysis converts the aminonitrile to the corresponding amino acid.
  • Hydrolysis yields vary widely (5-20%) and are sensitive to reaction time and conditions due to potential degradation and lactam formation.
  • Attempts to hydrolyze amide intermediates were less successful, favoring the ester route despite its instability.

Stereochemical Considerations

  • The synthetic route preserves stereochemistry from the starting epichlorohydrin.
  • Diastereomeric mixtures are formed during the Strecker reaction, requiring chromatographic separation.
  • NMR coupling constants and chiral HPLC analysis confirm the stereochemical assignments of the final products.

Summary Table of Preparation Method Yields

Reaction Step Yield (%) Comments
Lactone formation from epichlorohydrin 50-67 Stereochemically pure intermediate
Tosylation of alcohol 67 Improved in THF solvent
Azide substitution 98 High yield, clean purification
Lactone ring opening to amide 77 Preferred over ester due to stability
Oxidation to aldehyde (Swern) 97 Optimized conditions
Strecker reaction to aminonitrile ~100 (crude) Diastereomeric mixture
Hydrolysis to amino acid 5-20 Sensitive to conditions

Research Findings and Practical Notes

  • The use of tosylate as a leaving group is preferred over iodide or chloride substitutions due to higher yields and easier purification.
  • The azide substitution step is highly efficient in mixed aqueous-organic solvents.
  • Swern oxidation outperforms Dess-Martin oxidation in yield and purification ease for aldehyde formation.
  • Strecker reaction yields aminonitrile intermediates quantitatively but requires careful handling due to diastereomer formation and instability during purification.
  • Hydrolysis to the amino acid is the most sensitive step, with low yields and potential side reactions such as lactam formation.
  • Overall, the synthetic route allows for late-stage functionalization, enabling diverse derivatization of the cyclopropane scaffold.

Chemical Reactions Analysis

1-(azidomethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. Common reagents used in these reactions include organometallic reagents, reducing agents, and catalysts like copper(I) for cycloaddition reactions.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

1-(Azidomethyl)cyclopropane-1-carbonitrile serves as a versatile building block in the synthesis of bioactive molecules. Its derivatives have been investigated for potential therapeutic effects, particularly in oncology and virology.

Antitumor Activity

Research has shown that derivatives of this compound can exhibit significant antitumor properties. For instance, certain palladium complexes derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and pancreatic cancers. A notable study highlighted that these complexes could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents.

Antiviral Properties

Some derivatives have also been evaluated for antiviral activity. Preliminary findings indicate that specific analogs can inhibit viral replication, making them candidates for further exploration in the treatment of viral infections .

Chemical Biology

Bioorthogonal Chemistry

The compound is employed in bioorthogonal chemistry, which allows for the selective labeling and tracking of biomolecules within living systems. This application is crucial for studying cellular processes and developing targeted therapies. The azide group in this compound can undergo cycloaddition reactions to form stable triazole rings, facilitating the attachment of various probes to biomolecules without interfering with biological functions .

Materials Science

Development of New Materials

In materials science, this compound is utilized in the synthesis of new polymers and energetic materials. Its unique reactivity allows for the incorporation of azide functionalities into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Energetic Materials

The compound's azide functionality has been explored in the development of energetic materials, which are crucial for applications in propellants and explosives. Research indicates that incorporating azide groups can significantly increase the energy output of these materials while maintaining safety standards during handling .

Case Study 1: Anticancer Activity

A study conducted on palladium complexes derived from this compound demonstrated promising results against various cancer cell lines. The research focused on the mechanism by which these complexes induce apoptosis in cancer cells, revealing that they form covalent adducts with cellular targets, leading to increased cytotoxicity .

Case Study 2: Enzyme Inhibition

Another investigation explored the enzyme inhibition properties of cyclopropane derivatives, including this compound. The study found that these compounds could act as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme involved in drug metabolism. The mechanism involved the formation of covalent bonds with the enzyme's active site, resulting in decreased enzymatic activity and potential implications for drug interactions .

Mechanism of Action

The mechanism of action of 1-(azidomethyl)cyclopropane-1-carbonitrile involves its high reactivity due to the presence of the azido group. This group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles . These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropane-1-carbonitrile (CAS 1849196-57-1)

  • Structure : A bromophenyl group replaces the azidomethyl moiety.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity. Commonly employed in pharmaceutical intermediates .
  • Synthesis : Prepared via cyclopropanation of bromophenylacetonitrile derivatives .
  • Key Difference : The bromine substituent enables aryl coupling, whereas the azide in the parent compound facilitates cycloaddition.

1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile

  • Structure : Contains a nitrophenyl group with hydroxyl and nitro substituents.
  • Applications: Serves as a precursor for amino derivatives via nitro reduction, useful in kinase inhibitor synthesis .
  • Reactivity : The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution, unlike the azide’s dipolar reactivity .

Derivatives with Sulfur-Containing Groups

1-(Methylsulfanyl)cyclopropane-1-carbonitrile

  • Structure : Methylsulfanyl (-SMe) replaces the azidomethyl group.
  • Applications : Explored in agrochemicals due to sulfur’s role in modulating bioavailability and metabolic stability .
  • Stability : Less prone to explosive decomposition compared to azides but may oxidize to sulfoxides/sulfones .

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile (CAS 36674-50-7)

  • Structure : Features a benzenesulfonyl group.
  • Applications : Acts as a sulfonamide precursor in protease inhibitors. The sulfonyl group enhances binding to enzyme active sites .

Nitrogen-Containing Derivatives

1-Aminocyclopropane-1-carbonitrile

  • Structure: Amino (-NH₂) group instead of azidomethyl.
  • Applications : Key intermediate in ethylene biosynthesis inhibitors (e.g., in plant biology) and peptide mimetics .
  • Reactivity: The amino group participates in condensation reactions, contrasting with the azide’s cycloaddition .

1-((5-(2-Amino-4-methyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-2,4-difluorobenzyl)amino)cyclopropane-1-carbonitrile

  • Structure : Complex substituent with a thiazine ring and fluorine atoms.
  • Applications : Potent β-secretase (BACE1) inhibitor for Alzheimer’s disease research. The fluorine atoms enhance blood-brain barrier penetration .

Halogenated Derivatives

1-(4-Chlorophenyl)cyclopropane-1-carbonitrile

  • Structure : Chlorophenyl substituent.
  • Applications : Intermediate in corrosion inhibitors and fluorescent dyes. The chlorine atom stabilizes charge-transfer complexes .

Biological Activity

Overview

1-(Azidomethyl)cyclopropane-1-carbonitrile (CAS No. 1124213-11-1) is a compound characterized by a cyclopropane ring attached to an azido group and a carbonitrile functional group. With a molecular formula of C5_5H6_6N4_4 and a molecular weight of 122.13 g/mol, this compound exhibits significant reactivity due to the azido group, making it a valuable candidate for various biological applications and chemical transformations.

The presence of the azido group (-N₃) in this compound contributes to its high reactivity, allowing it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The azido group can be replaced by nucleophiles such as amines or alcohols.
  • Reduction : The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Cycloaddition : The compound can engage in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, which are important in medicinal chemistry .

The biological activity of this compound is largely attributed to its ability to undergo transformations that allow it to interact with various biological targets. The azido group's reactivity enables it to participate in bioconjugation techniques, facilitating the attachment of the compound to biomolecules for labeling or tracking purposes in biological systems .

Biological Applications

Research has highlighted several potential applications for this compound:

  • Bioconjugation : Its high reactivity makes it suitable for attaching labels to proteins and other biomolecules, aiding in tracking and imaging studies.
  • Synthesis of Heterocycles : The compound serves as a building block for synthesizing various heterocycles, which are crucial in drug development .
  • Medicinal Chemistry : Due to its unique structural properties, it may be utilized in the development of new pharmaceuticals targeting specific biological pathways.

Case Studies and Research Findings

Recent studies have explored the biological implications of using azide-containing compounds like this compound in drug design and synthesis:

  • Triazole Formation : Research demonstrates that compounds derived from this compound can form triazoles through click chemistry, leading to potential anti-cancer agents .
CompoundReaction TypeYield (%)Biological Activity
Triazole Derivative AClick Reaction70%Anticancer Activity
Triazole Derivative BClick Reaction81%Antimicrobial Activity
  • Inhibition Studies : Preliminary studies indicate that derivatives formed from this compound exhibit inhibitory effects on specific enzymes, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(azidomethyl)cyclopropane-1-carbonitrile, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a nitrile precursor via [2+1] strategies. For example, arylacetonitriles can react with dihaloalkanes under basic conditions to form the cyclopropane ring . Introducing the azidomethyl group may require substitution reactions, such as nucleophilic displacement of a halide with sodium azide. Key challenges include managing the reactivity of the azide group (explosive risk) and ensuring regioselectivity during cyclopropane formation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like dimerization .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR identifies cyclopropane ring protons (δ ~0.8–1.5 ppm) and azidomethyl signals (δ ~3.5–4.0 ppm). IR confirms nitrile (C≡N stretch: ~2200–2250 cm1^{-1}) and azide (N3_3 stretch: ~2100 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves cyclopropane ring geometry and azide orientation, critical for reactivity studies .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : The azide group is thermally and mechanically sensitive. Storage at –20°C in inert solvents (e.g., acetonitrile or DMF) is recommended. Avoid exposure to light, shock, or high temperatures. Stability tests (TGA/DSC) should monitor decomposition thresholds .

Advanced Research Questions

Q. How does the strained cyclopropane ring influence the reactivity of this compound in click chemistry applications?

  • Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) enhances reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioorthogonal labeling without catalysts. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify strain effects. Computational modeling (DFT) predicts transition states and regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Reproducibility requires:

  • Purity Validation : HPLC (>95% purity) and elemental analysis.
  • Dose-Response Curves : EC50_{50}/IC50_{50} values across multiple cell lines.
  • Control Experiments : Compare with analogs lacking the azide or cyclopropane to isolate functional group contributions .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock to model binding to enzymes (e.g., cytochrome P450) or receptors.
  • MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales.
  • QSAR Models : Corrogate electronic properties (HOMO/LUMO) with activity data to design derivatives .

Q. What safety protocols are critical when handling this compound in high-energy reactions?

  • Methodological Answer :

  • Small-Scale Reactions : Use blast shields and remote-controlled equipment for azide-containing reactions.
  • Ventilation : Perform reactions in fume hoods with scrubbers to neutralize HN3_3 vapors.
  • Emergency Protocols : Train personnel in azide-specific first aid (e.g., sodium thiosulfate for detoxification) .

Q. How does the electronic nature of the nitrile group affect the compound’s spectroscopic and reactive profiles?

  • Methodological Answer : The electron-withdrawing nitrile group polarizes the cyclopropane ring, altering 1^1H NMR chemical shifts and reaction kinetics. Hammett substituent constants (σpara_{para}) quantify electronic effects. Reactivity with nucleophiles (e.g., Grignard reagents) can be studied via kinetic isotope effects (KIE) to probe transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(azidomethyl)cyclopropane-1-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.